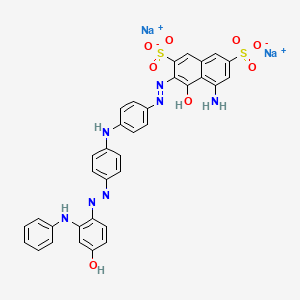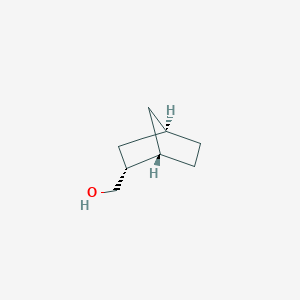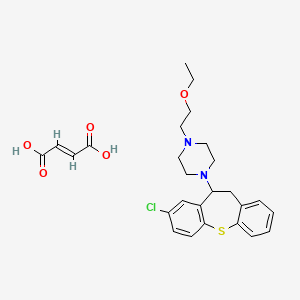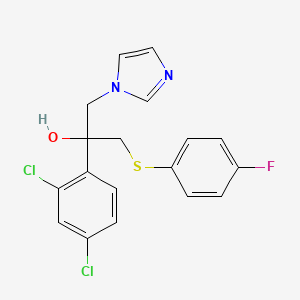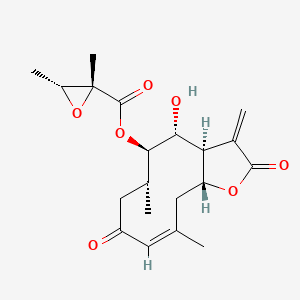
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of podocarpic acid, which is a naturally occurring diterpenoid. The compound is characterized by its complex molecular structure, which includes multiple chiral centers and a methyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13beta-ethyl-13-methyl-15-podocarpanoate typically involves several steps, starting from podocarpic acid. The process includes esterification, reduction, and alkylation reactions. The esterification of podocarpic acid with methanol in the presence of an acid catalyst forms the methyl ester. Subsequent reduction of the carbonyl group and selective alkylation at specific positions yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters.
科学的研究の応用
Methyl 13beta-ethyl-13-methyl-15-podocarpanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Methyl 13beta-ethyl-13-methyl-15-podocarpanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.
類似化合物との比較
Similar Compounds
Podocarpic Acid: The parent compound from which Methyl 13beta-ethyl-13-methyl-15-podocarpanoate is derived.
Methyl Podocarpate: A simpler ester derivative of podocarpic acid.
Ethyl Podocarpate: Another ester derivative with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its multiple chiral centers and specific functional groups make it a valuable compound for research and industrial applications.
特性
CAS番号 |
4614-69-1 |
|---|---|
分子式 |
C21H36O2 |
分子量 |
320.5 g/mol |
IUPAC名 |
methyl (1R,4aR,4bS,7R,8aS,10aR)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H36O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h15-17H,6-14H2,1-5H3/t15-,16-,17+,19+,20+,21+/m0/s1 |
InChIキー |
MFVKHHMUIWTAHZ-CKUDZXNLSA-N |
異性体SMILES |
CC[C@@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C |
正規SMILES |
CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


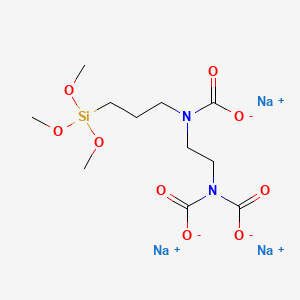
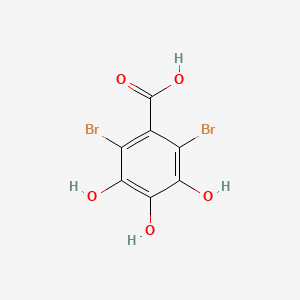

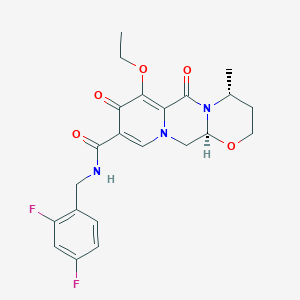
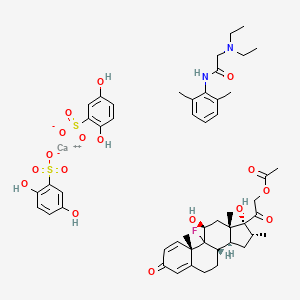
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
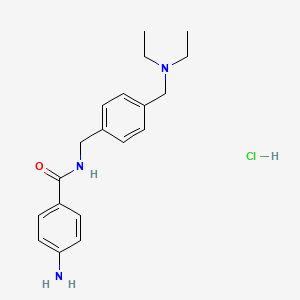
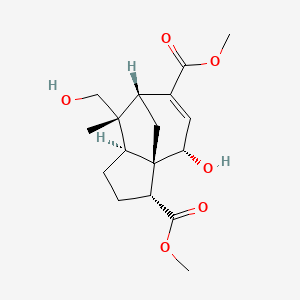
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
